

Spectroscopic and Synthetic Profile of (2-Cyclopropylphenyl)methanol: A Technical Guide

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Compound of Interest

Compound Name: (2-Cyclopropylphenyl)methanol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for **(2-Cyclopropylphenyl)methanol** (CAS Number: 118184-68-2). Due to the limited availability of experimentally derived data in peer-reviewed literature, this document presents predicted spectroscopic data based on the analysis of analogous compounds and established principles of spectroscopic interpretation. Detailed, generalized experimental protocols for the synthesis and spectroscopic analysis of this compound are also provided to guide researchers in their laboratory work. This guide is intended to serve as a valuable resource for scientists engaged in organic synthesis, medicinal chemistry, and materials science.

Introduction

(2-Cyclopropylphenyl)methanol is a unique aromatic alcohol incorporating a sterically demanding cyclopropyl group at the ortho position to the hydroxymethyl substituent. This structural feature is of significant interest in medicinal chemistry and materials science, as the cyclopropyl group can influence the molecule's conformational rigidity, metabolic stability, and electronic properties. A thorough understanding of its spectroscopic signature is crucial for its unambiguous identification and characterization in a research and development setting. This guide aims to fill the current gap in readily available data for this specific isomer.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **(2-Cyclopropylphenyl)methanol**. These predictions are derived from the known spectral data of structurally related compounds, including other substituted benzyl alcohols and cyclopropyl-containing aromatic systems.

Table 1: Predicted ^1H NMR Spectroscopic Data for **(2-Cyclopropylphenyl)methanol**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.30 - 7.10	m	4H	Ar-H
~4.70	s	2H	-CH ₂ OH
~2.10	m	1H	Ar-CH(CH ₂) ₂
~1.80	br s	1H	-OH
~1.00 - 0.70	m	4H	-CH(CH ₂) ₂

Solvent: CDCl_3 , Reference: TMS at 0.00 ppm.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **(2-Cyclopropylphenyl)methanol**

Chemical Shift (δ , ppm)	Assignment
~142	Ar-C (quaternary)
~138	Ar-C (quaternary)
~129	Ar-CH
~128	Ar-CH
~127	Ar-CH
~126	Ar-CH
~64	-CH ₂ OH
~15	Ar-CH(CH ₂) ₂
~10	-CH(CH ₂) ₂

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Infrared (IR) Spectroscopic Data for **(2-Cyclopropylphenyl)methanol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350	Strong, Broad	O-H stretch
~3080 - 3000	Medium	C-H stretch (aromatic and cyclopropyl)
~2920 - 2850	Medium	C-H stretch (aliphatic)
~1600, 1480	Medium to Weak	C=C stretch (aromatic)
~1030	Strong	C-O stretch
~750	Strong	C-H bend (ortho-disubstituted aromatic)

Sample preparation: Thin film or KBr pellet.

Table 4: Predicted Mass Spectrometry (MS) Data for **(2-Cyclopropylphenyl)methanol**

m/z	Relative Intensity (%)	Assignment
148	Moderate	[M] ⁺ (Molecular Ion)
131	High	[M - OH] ⁺
130	Moderate	[M - H ₂ O] ⁺
119	High	[M - CH ₂ OH] ⁺
105	Moderate	[C ₈ H ₉] ⁺
91	High	[C ₇ H ₇] ⁺ (Tropylium ion)

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following sections provide detailed, albeit generalized, experimental protocols that can be adapted for the synthesis and spectroscopic characterization of **(2-Cyclopropylphenyl)methanol**.

Synthesis of **(2-Cyclopropylphenyl)methanol**

A plausible synthetic route to **(2-Cyclopropylphenyl)methanol** involves a Suzuki-Miyaura coupling reaction to introduce the cyclopropyl group onto an ortho-substituted benzene ring, followed by the reduction of a carbonyl functionality.

Step 1: Suzuki-Miyaura Coupling of 2-Bromobenzaldehyde with Cyclopropylboronic Acid

- To a solution of 2-bromobenzaldehyde (1.0 eq.) in a suitable solvent such as a 3:1 mixture of toluene and water, add cyclopropylboronic acid (1.5 eq.), potassium carbonate (3.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
- De-gas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
- Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

- Upon completion, cool the reaction to room temperature and dilute with water.
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude 2-cyclopropylbenzaldehyde by flash column chromatography on silica gel.

Step 2: Reduction of 2-Cyclopropylbenzaldehyde to **(2-Cyclopropylphenyl)methanol**

- Dissolve the purified 2-cyclopropylbenzaldehyde (1.0 eq.) in an appropriate solvent such as methanol or ethanol in a round-bottom flask.
- Cool the solution to 0 °C in an ice bath.
- Add sodium borohydride (1.5 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
- After the addition is complete, continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.
- Once the reaction is complete, carefully quench the reaction by the slow addition of distilled water at 0 °C.
- Remove the organic solvent under reduced pressure.
- Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude **(2-Cyclopropylphenyl)methanol**.
- If necessary, purify the final product by flash column chromatography on silica gel.

Spectroscopic Analysis Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified **(2-Cyclopropylphenyl)methanol** in about 0.6 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- ^1H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Process the data with a line broadening of 0.3 Hz.
- ^{13}C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled sequence should be used. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans compared to the ^1H NMR experiment to achieve adequate signal-to-noise.

3.2.2. Infrared (IR) Spectroscopy

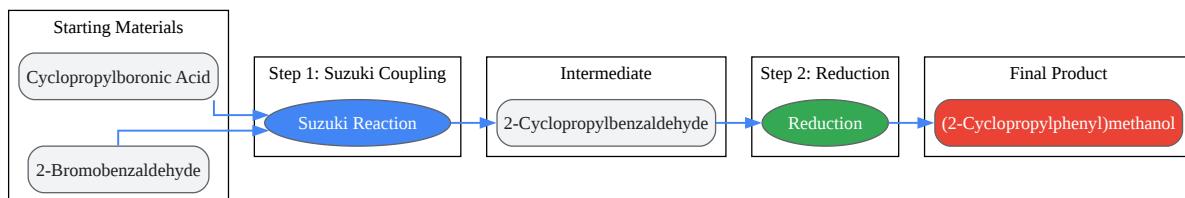
- Sample Preparation: If the sample is a liquid, a thin film can be prepared by placing a drop of the neat sample between two sodium chloride or potassium bromide plates. If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
- Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000 to 400 cm^{-1} .

3.2.3. Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and direct injection or a direct insertion probe.
- Ionization and Analysis: Use electron ionization (EI) at 70 eV. Analyze the resulting fragments using a quadrupole or time-of-flight (TOF) mass analyzer.

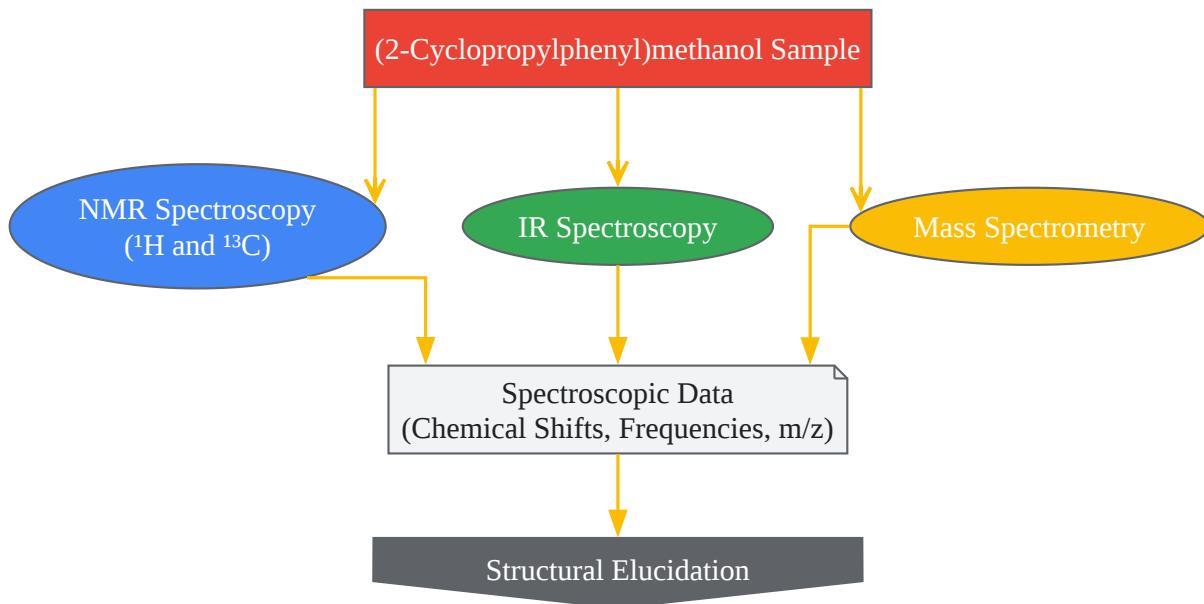
Visualizations

The following diagrams illustrate the logical workflows for the synthesis and spectroscopic analysis of **(2-Cyclopropylphenyl)methanol**.



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Caption: Synthetic workflow for **(2-Cyclopropylphenyl)methanol**.



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Caption: Logical workflow for spectroscopic analysis.

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